N-benzyl-3-bromo-N-propan-2-ylbenzamide
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Overview
Description
N-benzyl-3-bromo-N-propan-2-ylbenzamide: is an organic compound with the molecular formula C17H18BrNO It is a brominated benzamide derivative, characterized by the presence of a benzyl group, a bromine atom, and a propan-2-yl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-bromo-N-propan-2-ylbenzamide typically involves the bromination of a suitable precursor. One common method is the bromination of N-benzyl-N-propan-2-ylbenzamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques, but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-3-bromo-N-propan-2-ylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, or other substituted derivatives.
Oxidation Reactions: Products may include carboxylic acids, ketones, or aldehydes.
Reduction Reactions: Products may include dehalogenated compounds or reduced amides.
Scientific Research Applications
Chemistry: N-benzyl-3-bromo-N-propan-2-ylbenzamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its bromine atom serves as a versatile handle for further functionalization through substitution reactions .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable building block for the production of polymers, agrochemicals, and other high-value products .
Mechanism of Action
The mechanism of action of N-benzyl-3-bromo-N-propan-2-ylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
N-benzyl-2-bromo-N-propan-2-ylbenzamide: Similar structure but with the bromine atom at a different position on the benzene ring.
N-benzyl-3-chloro-N-propan-2-ylbenzamide: Similar structure but with a chlorine atom instead of bromine.
N-benzyl-3-bromo-N-methylbenzamide: Similar structure but with a methyl group instead of a propan-2-yl group.
Uniqueness: N-benzyl-3-bromo-N-propan-2-ylbenzamide is unique due to the specific positioning of the bromine atom and the propan-2-yl group, which can influence its reactivity and interactions with other molecules. This unique structure allows for selective modifications and applications in various fields .
Properties
IUPAC Name |
N-benzyl-3-bromo-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-13(2)19(12-14-7-4-3-5-8-14)17(20)15-9-6-10-16(18)11-15/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALACYQISORDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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